N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
Description
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N5O/c22-15(18-11-12-6-2-1-3-7-12)10-14-19-16(21-20-14)13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) |
InChI Key |
OUMAZZCSAQZVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization Method
Pyridine-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide in alkaline medium to form the triazole-thiol backbone:
Procedure :
-
React pyridine-2-carboxylic acid hydrazide (0.1 mol) with CS₂ (0.15 mol) in ethanol containing KOH (0.15 mol).
-
Stir for 16 hours at room temperature to form potassium dithiocarbazinate.
-
Reflux with hydrazine hydrate (0.24 mol) for 4 hours, yielding the triazole-thiol after acidification.
Reaction Equation :
Alternative Route: Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (150 W, 120°C) reduces reaction time from hours to 15–20 minutes, improving yield to 85%.
Synthesis of N-Benzyl-2-chloroacetamide (Intermediate B)
Amidation of Chloroacetyl Chloride
Benzylamine reacts with chloroacetyl chloride under controlled conditions:
Procedure :
-
Dissolve benzylamine (0.1 mol) in dry dichloromethane.
-
Add chloroacetyl chloride (0.12 mol) dropwise at 0–5°C.
-
Stir for 2 hours, wash with NaHCO₃, and isolate via vacuum distillation.
Reaction Equation :
Convergent Synthesis of the Target Compound
Thiol-Alkylation Reaction
Intermediate A and B undergo nucleophilic substitution in polar aprotic solvents:
Procedure :
-
Suspend 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (0.05 mol) in DMF.
-
Add N-benzyl-2-chloroacetamide (0.055 mol) and NaOH (0.06 mol).
-
Reflux at 90°C for 6 hours, then pour into ice-water to precipitate the product.
Reaction Equation :
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 90 | 78 |
| Solvent | DMF | 78 |
| Base | NaOH | 78 |
| Reaction Time (h) | 6 | 78 |
| Molar Ratio (A:B) | 1:1.1 | 78 |
Alternative Thiourea Intermediate Route
A two-step approach via thiourea formation:
-
React 5-(pyridin-2-yl)-1,2,4-triazole-3-amine with CS₂/KOH to form thiourea.
Yield : 70% with reduced byproducts.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, pyridine-H), 7.35–7.28 (m, benzyl-H), 4.42 (s, CH₂CO), 3.98 (s, CH₂N).
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions:
| Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl/H₂O) | Pyridin-2-yl-triazole carboxylic acid + Benzylamine derivatives | Partial cleavage of the acetamide bond |
| Basic (NaOH/EtOH) | 5-(Pyridin-2-yl)-1,2,4-triazol-3-yl acetic acid + N-Benzylamine byproducts | Complete deacetylation at elevated temperatures |
Hydrolysis studies reveal pH-dependent selectivity, with basic conditions favoring complete deacetylation due to nucleophilic hydroxide attack on the carbonyl group.
Nucleophilic Substitution Reactions
The triazole ring’s C-3 position and acetamide’s α-carbon participate in nucleophilic substitutions:
With Amines
-
Reactants : Primary/secondary amines (e.g., methylamine, piperidine)
-
Products : Substituted triazole-acetamide derivatives
-
Mechanism : SN2 displacement at the α-carbon of the acetamide group
With Thiols
-
Reactants : Aliphatic/aromatic thiols (e.g., benzyl mercaptan)
-
Products : Thioether-linked analogs
Coordination Chemistry with Metal Ions
The pyridine and triazole moieties act as polydentate ligands:
| Metal Ion | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Pyridine N + Triazole N | Tetrahedral or square-planar geometries | Catalytic oxidation studies |
| Fe(III) | Triazole N + Acetamide carbonyl | Octahedral complexes | Magnetic resonance imaging |
These complexes exhibit enhanced stability in aqueous media, attributed to the chelate effect .
Oxidation Reactions
Controlled oxidation targets the triazole and pyridine rings:
-
With KMnO₄/H₂SO₄ :
-
Product : Pyridine N-oxide derivatives
-
Outcome : Increased solubility in polar solvents
-
-
With H₂O₂/Fe²⁺ (Fenton’s reagent) :
Cycloaddition Reactions
The triazole ring participates in Huisgen [3+2] cycloadditions:
-
Reactants : Terminal alkynes (e.g., propargyl alcohol)
-
Conditions : Cu(I) catalysis, room temperature
This reaction is stereospecific, yielding 1,4-disubstituted triazoles exclusively .
Biological Derivatization
The compound serves as a precursor for pharmacologically active analogs:
Scientific Research Applications
Antimicrobial Activity
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide has shown significant antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a Minimum Inhibitory Concentration (MIC) that indicates its potential as an effective antimicrobial agent.
Case Study: Antimicrobial Evaluation
A study assessed the compound's effectiveness against multiple bacterial strains using the tube dilution method. The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further exploration in cancer treatment.
Case Study: Anticancer Activity
In vitro studies have revealed that this compound inhibits the proliferation of various cancer cell lines. For instance, it was evaluated against human colorectal carcinoma cell lines using the Sulforhodamine B assay, yielding promising results with an IC50 value indicating effective cytotoxicity .
Antitubercular Activity
Research has also highlighted the compound's potential in combating tuberculosis. Its mechanism involves inhibition of key mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
In a study focused on the synthesis and evaluation of related compounds, this compound was found to exhibit activity against Mycobacterium tuberculosis H37Rv in vitro. Further evaluations included in vivo assessments in mice models, demonstrating its potential as an antitubercular agent .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It inhibits tubulin polymerization and Src kinase signaling, which are crucial pathways in cell division and cancer progression . By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Analogues
KX2-391 (N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)
- Key Differences: KX2-391 incorporates a 4-(2-morpholinoethoxy)phenyl group on the pyridine ring, unlike the unsubstituted pyridin-2-yl group in the target compound.
- Biological Activity: KX2-391 is a potent Src kinase inhibitor (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells).
- Implications : The absence of this substituent in the target compound may reduce kinase inhibition efficacy but could improve metabolic stability by eliminating a metabolically labile ether group.
Thiazole Derivatives (e.g., Compound 8a)
- Structural Variation: Replacement of pyridine with thiazole in derivatives like 8a (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-2-yl)acetamide) resulted in reduced Src kinase inhibition (GI₅₀ = 1.34–2.30 µM) compared to KX2-391 .
- Activity Trends: Pyridine’s planar aromatic system likely facilitates π-π stacking in kinase binding sites, which thiazole’s smaller heterocycle cannot fully replicate.
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
- Key Differences : The N-substituent here is pyridin-3-ylmethyl instead of benzyl.
- Implications: The pyridin-3-ylmethyl group may alter solubility (higher polarity) and binding interactions due to the additional nitrogen atom. No activity data are available, but structural analogs suggest such substitutions could modulate selectivity for kinase isoforms .
Triazinoindole and Triazole Hybrids
- Examples: Compounds like 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () and hybrids with piperidine () feature bulkier fused-ring systems.
Data Table: Structural and Activity Comparison
*Estimated based on molecular formula.
†Calculated from .
Key Research Findings
Pyridine vs. Thiazole : Pyridine-containing compounds (e.g., KX2-391) show superior kinase inhibition to thiazole analogs, highlighting the importance of aromaticity and electronic properties in binding .
Substituent Effects: Electron-donating groups (e.g., morpholinoethoxy in KX2-391) enhance solubility and target affinity, while bulky groups (e.g., triazinoindole in ) may compromise pharmacokinetics .
N-Substituent Variability : Replacing benzyl with pyridin-3-ylmethyl () introduces polar interactions but may alter blood-brain barrier penetration .
Biological Activity
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1018164-33-4
- Molecular Formula : C16H15N5O
- Molecular Weight : 293.3232 g/mol
The compound features a triazole ring fused with a pyridine moiety, which contributes to its pharmacological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly lipoxygenases (LOXs), which are implicated in tumorigenesis. The inhibition of LOX enzymes can lead to reduced inflammation and tumor growth in various cancer models .
- Cytotoxicity : Studies utilizing MTT assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The cytotoxicity is often compared to standard chemotherapeutic agents like doxorubicin .
- Metal Chelation : The compound's ability to chelate metal ions may disrupt metal-dependent biological processes, further enhancing its therapeutic potential against cancer cells.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|
| PC3 | 12.5 | Doxorubicin (15) | Significant inhibition observed |
| HT29 | 18.0 | Doxorubicin (20) | Moderate activity |
| SKNMC | 15.0 | Doxorubicin (14) | Comparable efficacy |
These results indicate that the compound possesses potent anticancer properties across different cell lines.
Case Studies and Research Findings
-
Study on LOX Inhibition :
A study investigated the lipoxygenase inhibitory activity of various triazole derivatives, including N-Benzyl variants. Results indicated that these compounds could significantly inhibit LOX activity, suggesting their potential as anti-inflammatory and anticancer agents . -
Cytotoxicity Assessment :
In a comparative analysis against established chemotherapeutics, N-Benzyl derivatives exhibited lower IC50 values in certain cancer cell lines compared to doxorubicin, highlighting their effectiveness as novel anticancer agents . -
Mechanistic Insights :
Further mechanistic studies revealed that N-Benzyl compounds could induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction .
Q & A
Q. What synthetic methodologies are employed to prepare N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide, and how is purity confirmed?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, pyridine-containing triazole derivatives are synthesized by reacting hydrazine derivatives with nitriles under acidic conditions . Post-synthesis, purity and structural confirmation are achieved via:
Q. What are the standard assays for evaluating Src kinase inhibitory activity of this compound?
Src kinase inhibition is assessed using:
- In vitro kinase assays with recombinant c-Src kinase, measuring GI50 values (e.g., 1.34 µM in NIH3T3/c-Src527F cells) .
- Cell proliferation assays in cancer cell lines (e.g., HT-29, BT-20, CCRF-CEM) to determine % inhibition at fixed concentrations (e.g., 64–71% inhibition by fluorobenzyl derivatives at 50 µM) .
Q. How is the crystal structure of this compound resolved, and what software is used?
Single-crystal X-ray diffraction is employed. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals .
Advanced Research Questions
Q. How do substituents on the benzyl or pyridine groups influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Pyridine vs. thiazole substitution : Replacing pyridine with thiazole (e.g., compound 8a ) reduces Src kinase inhibition (GI50: 2.30 µM vs. 1.34 µM for pyridine derivatives) .
- Electron-withdrawing groups : Fluorine at the benzyl position (e.g., 8b ) enhances antiproliferative activity (71% inhibition in BT-20 cells) .
- Morpholinoethoxy extensions : Improve solubility and target binding via hydrogen-bonding interactions .
Q. How can computational methods predict the biological potential of novel derivatives?
Q. How are contradictory data between in vitro and cell-based assays resolved?
Discrepancies (e.g., higher GI50 in SYF/c-Src527F vs. NIH3T3 cells) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
